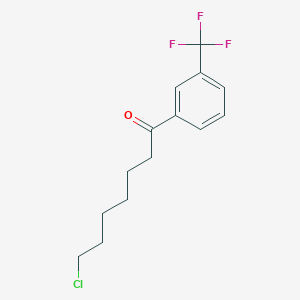

2,3-Dimethyl-4'-pyrrolidinomethyl benzophenone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

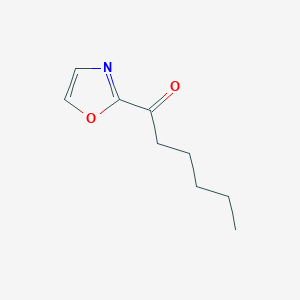

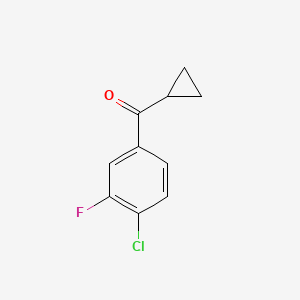

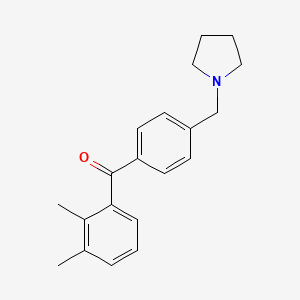

2,3-Dimethyl-4'-pyrrolidinomethyl benzophenone (2,3-DM-4'-PBM) is a synthetic organic compound with a wide range of applications in the scientific research field. It is a member of the benzophenone family, which is composed of compounds that contain the benzene ring and the carbonyl group. This compound has attracted much attention due to its unique properties, including its solubility in water, its low toxicity, and its ability to interact with various biomolecules.

科学研究应用

Photocycloaddition Reactions

A study investigated the temperature-dependent regioselectivity of photocycloaddition reactions involving benzophenone derivatives. Specifically, the [2 + 2] photochemical additions of 1,3-dimethylthymine with benzophenone and its derivatives revealed a significant temperature dependence in the production of regioisomers. This research demonstrates the critical role of benzophenone derivatives in photocycloaddition reactions and their potential applications in synthetic chemistry (Hei et al., 2005).

Luminescent Sensing

Benzophenone derivatives have been utilized in the development of luminescent sensing materials. A study described the synthesis of novel Metal-Organic Frameworks (MOFs) containing benzophenone-3,3′,4,4′-tetracarboxylic acid, which exhibited sensitive detection capabilities for nitrobenzene and iron(III) ions. This research highlights the use of benzophenone derivatives in the creation of sensitive and selective luminescent sensors for environmental and analytical applications (Zhang et al., 2017).

Photopolymerization

Benzophenone derivatives play a significant role in photopolymerization processes. A study focused on the use of a benzophenone/1,3-benzodioxole photoinitiating system and explored the reasons for the yellowness in photocured samples. This research contributes to understanding and improving photopolymerization processes using benzophenone derivatives, particularly in applications where color and clarity are important (Yang et al., 2015).

Biodegradation and Environmental Applications

Benzophenone derivatives are used in studies related to environmental applications, such as biodegradation. A research paper detailed the successful co-composting treatment of high concentrations of benzophenone, demonstrating a removal efficiency of 97%. This study is significant for environmental technology, showcasing the potential of co-composting as a method for treating emerging organic pollutants (Lin et al., 2021).

Adsorption and Removal of Pollutants

In environmental science, benzophenone derivatives have been used to create adsorption materials for pollutant removal. A study synthesized tertiary amine-functionalized adsorption resins for the removal of benzophenone-4 from water, demonstrating a high adsorption capacity. This research underscores the application of benzophenone derivatives in developing effective materials for water purification and pollutant removal (Zhou et al., 2018).

属性

IUPAC Name |

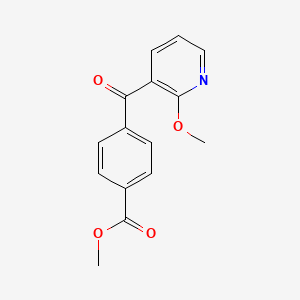

(2,3-dimethylphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-15-6-5-7-19(16(15)2)20(22)18-10-8-17(9-11-18)14-21-12-3-4-13-21/h5-11H,3-4,12-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYORVQNNLOTIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2=CC=C(C=C2)CN3CCCC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642746 |

Source

|

| Record name | (2,3-Dimethylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethyl-4'-pyrrolidinomethyl benzophenone | |

CAS RN |

898776-41-5 |

Source

|

| Record name | (2,3-Dimethylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。